3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate
Description
3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate is a synthetic organic compound featuring a benzoisothiazole sulfonamide core linked via an amino propyl chain to a 2-(2,4-dichlorophenoxy)acetate ester. The ester group may act as a pro-drug, enhancing bioavailability by hydrolyzing to the active acid form in vivo.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O5S/c19-12-6-7-15(14(20)10-12)27-11-17(23)26-9-3-8-21-18-13-4-1-2-5-16(13)28(24,25)22-18/h1-2,4-7,10H,3,8-9,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWGUBBILQXDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCOC(=O)COC3=C(C=C(C=C3)Cl)Cl)NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate typically involves multiple steps. One common approach is to start with the preparation of the benzoisothiazole derivative, followed by the introduction of the amino propyl group, and finally, the esterification with 2-(2,4-dichlorophenoxy)acetic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogs
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-propyl chloro(phenyl)acetate
- Key Differences: The target compound substitutes the dichlorophenoxy group with a chloro-phenylacetate group.
- Impact on Properties: LogP: The analog has a LogP of 2.63, indicating moderate lipophilicity . Synthesis: Both likely employ POCl3-mediated esterification or sulfonamide formation, as seen in thiadiazole analogs .
2,4-DB (4-(2,4-Dichlorophenoxy)butyric Acid)
- Key Differences: 2,4-DB lacks the benzoisothiazole sulfonamide and amino propyl linker.
- Functional Impact :
- Mode of Action : 2,4-DB acts as an auxin mimic, disrupting plant growth . The target compound’s benzoisothiazole may introduce secondary mechanisms, such as enzyme inhibition or enhanced systemic mobility.
- Stability : The ester group in the target compound may delay hydrolysis, prolonging activity compared to 2,4-DB’s acid form .
Physicochemical Properties
*Estimated values based on structural analogs.
Q & A
Q. What are the optimal synthetic routes for 3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate, and how can yield be improved?
Methodological Answer: The compound’s synthesis involves multi-step reactions, including nucleophilic substitution and esterification. For example, describes refluxing intermediates in DMSO for 18 hours to achieve a 65% yield. To optimize yield:
- Solvent selection: Replace DMSO with polar aprotic solvents like DMF or acetonitrile to enhance reaction kinetics.
- Catalyst use: Add catalytic bases (e.g., K₂CO₃) to facilitate deprotonation during ester formation.
- Reaction time reduction: Use microwave-assisted synthesis to shorten reflux durations (e.g., 3–6 hours vs. 18 hours) .
Q. How can spectroscopic techniques (NMR, MS, HPLC) confirm the compound’s structural integrity and purity?
Methodological Answer:
Q. What strategies ensure reproducibility in purity assessment across different batches?
Methodological Answer:
- Crystallization control: Recrystallize the final product from ethanol/water (3:1) to remove impurities ().
- Chromatographic standardization: Use identical HPLC conditions (column type, flow rate, gradient) across batches.
- Thermogravimetric analysis (TGA): Monitor decomposition temperatures to detect residual solvents or byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay standardization: Control variables like cell line passage number, serum concentration, and incubation time (e.g., uses 24-hour exposure for cytotoxicity assays).
- Dose-response validation: Perform triplicate experiments with internal controls (e.g., doxorubicin as a positive control).
- Meta-analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀ = −log₁₀(IC₅₀)) to identify outliers .
Q. What computational methods predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the benzoisothiazole dioxid moiety.
- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .
Q. How can environmental fate studies evaluate the compound’s persistence and ecotoxicity?
Methodological Answer:
Q. What experimental designs validate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Modify the dichlorophenoxy group: Replace Cl with F or CF₃ to assess electron-withdrawing effects on bioactivity.
- Alter the propylamino linker: Test ethylene or butylene spacers to optimize steric interactions.
- Benchmark against analogs: Compare with ’s ethyl 2-[2-(4-cyanophenyl)-3-oxo-pyrazol-4-yl]acetate to identify critical pharmacophores .
Q. What statistical methods address variability in biological replicate data?
Methodological Answer:
Q. How can in vitro-in vivo extrapolation (IVIVE) models predict pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
